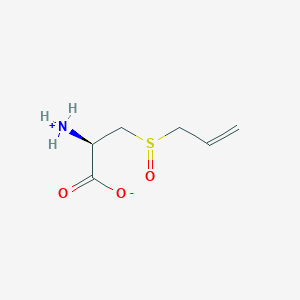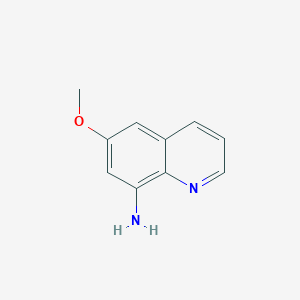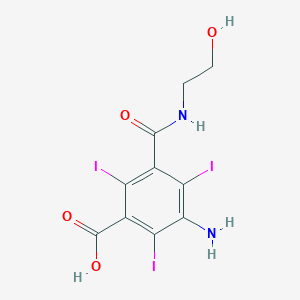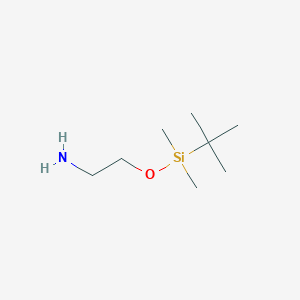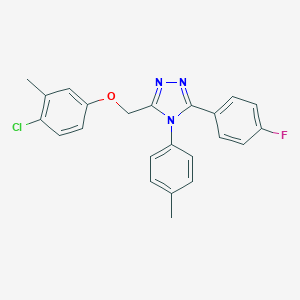
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound has been found to have significant biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- is not fully understood. However, it has been suggested that this compound may target specific enzymes or receptors involved in various biological processes, leading to its observed effects.
Biochemical And Physiological Effects
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and cancer cells, as well as reduce inflammation in animal models.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- in lab experiments is its versatility and potential for use in various scientific research fields. However, one of the limitations of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for research on 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)-. These include further studies on its mechanism of action, as well as its potential applications in drug development and disease treatment. Additionally, its potential as a tool for studying various biological processes should be further explored.
Synthesis Methods
The synthesis of 4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- can be achieved through several methods, including the reaction of 4-chloro-3-methylphenol with 4-bromotoluene in the presence of sodium hydride, followed by reaction with 4-fluorobenzaldehyde and sodium azide. The resulting compound can then be further modified to obtain the desired product.
Scientific Research Applications
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to have significant potential as an antifungal, antitumor, and anti-inflammatory agent.
properties
CAS RN |
141079-08-5 |
|---|---|
Product Name |
4H-1,2,4-Triazole, 3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-4-(4-methylphenyl)- |
Molecular Formula |
C23H19ClFN3O |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]-5-(4-fluorophenyl)-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H19ClFN3O/c1-15-3-9-19(10-4-15)28-22(14-29-20-11-12-21(24)16(2)13-20)26-27-23(28)17-5-7-18(25)8-6-17/h3-13H,14H2,1-2H3 |
InChI Key |
RYERIKOGIBUHCL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC(=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC(=C(C=C4)Cl)C |
Other CAS RN |
141079-08-5 |
synonyms |
3-[(4-chloro-3-methyl-phenoxy)methyl]-5-(4-fluorophenyl)-4-(4-methylph enyl)-1,2,4-triazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)

![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)

![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)

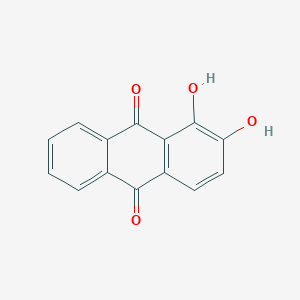
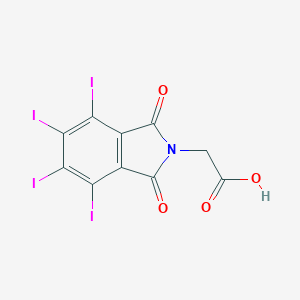
![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
